molecular formula C14H14N2O B1489711 6-Benzyl-2-cyclopropylpyrimidin-4-ol CAS No. 1258306-10-3

6-Benzyl-2-cyclopropylpyrimidin-4-ol

Cat. No. B1489711
CAS RN: 1258306-10-3
M. Wt: 226.27 g/mol
InChI Key: ZLESNEMNFITHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-2-cyclopropylpyrimidin-4-ol is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Benzyl-2-cyclopropylpyrimidin-4-ol are not fully detailed in the available resources. It is known that it has a molecular weight of 226.27 g/mol .

Scientific Research Applications

Anticancer Applications

6-Benzyl-2-cyclopropylpyrimidin-4-ol: is part of the pyrimidine derivatives which are known for their anticancer properties. These compounds can be used to modulate myeloid leukemia and breast cancer, among others. The structural diversity of pyrimidine derivatives allows for the development of targeted therapies that can interfere with cancer cell proliferation and survival .

Antimicrobial and Antifungal Activities

The compound’s framework is conducive to antimicrobial and antifungal activities. This makes it a potential candidate for developing new antibiotics and antifungal medications, which are crucial in the fight against drug-resistant strains of bacteria and fungi .

Antiparasitic and Antimalarial Effects

Pyrimidine derivatives, including 6-Benzyl-2-cyclopropylpyrimidin-4-ol , have shown promise in treating parasitic infections. They have been used to develop antiparasitic and antimalarial drugs, providing a synthetic base for compounds that can combat diseases like malaria .

Cardiovascular Therapeutics

These compounds have applications in cardiovascular therapy as well. They can act as antihypertensive agents, helping to manage high blood pressure and related cardiovascular conditions .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them suitable for the development of new pain relief medications. They can be formulated to reduce inflammation and alleviate pain without the side effects associated with traditional anti-inflammatory drugs .

Diabetes Management

6-Benzyl-2-cyclopropylpyrimidin-4-ol: can also be explored for its potential in diabetes management. As DPP-IV inhibitors, pyrimidine derivatives can regulate blood sugar levels and provide a new approach to treating type 2 diabetes .

Mechanism of Action

The mechanism of action of 6-Benzyl-2-cyclopropylpyrimidin-4-ol is not specified in the available resources. Pyrimidines, in general, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

properties

IUPAC Name

4-benzyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13-9-12(8-10-4-2-1-3-5-10)15-14(16-13)11-6-7-11/h1-5,9,11H,6-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLESNEMNFITHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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